REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:12]2[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=2)=[C:6]([CH:11]=1)[C:7]([O:9]C)=[O:8].[ClH:18]>C(O)(=O)C>[ClH:18].[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:12]2[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=2)=[C:6]([CH:11]=1)[C:7]([OH:9])=[O:8] |f:3.4|
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Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=C(C(=O)OC)C1)C1=CC=NC=C1
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
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Type
|
TEMPERATURE
|
Details
|
under reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
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Type
|
WASH
|
Details
|
the obtained solid was washed with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CC=1C=CC(=C(C(=O)O)C1)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |